

Technical Guide: Physicochemical Properties and Applications of 4-(Boc-amino)-2-bromopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Boc-amino)-2-bromopyridine**

Cat. No.: **B152971**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Boc-amino)-2-bromopyridine, also known by its IUPAC name tert-butyl (2-bromopyridin-4-yl)carbamate, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring functionalized with a bromine atom and a Boc-protected amino group, offers a versatile platform for the construction of complex, biologically active molecules. The strategic placement of the bromo and protected amine functionalities allows for selective and sequential chemical modifications, making it a valuable intermediate in the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and its application in drug discovery.

Physicochemical Properties

The key physicochemical properties of **4-(Boc-amino)-2-bromopyridine** are summarized in the table below. These properties are crucial for its handling, reaction optimization, and formulation development.

Property	Value	Reference(s)
CAS Number	433711-95-6	[1]
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O ₂	[1]
Molecular Weight	273.13 g/mol	
Appearance	Off-white to yellow solid	[2]
Melting Point	Not available in cited literature	
Boiling Point	296.7 °C at 760 mmHg	
Density	1.5 ± 0.1 g/cm ³	
Solubility	Not available in cited literature	
Predicted logP (XLogP3)	2.4	
Storage	Sealed in a dry environment at 2-8°C	[1]

Experimental Protocols

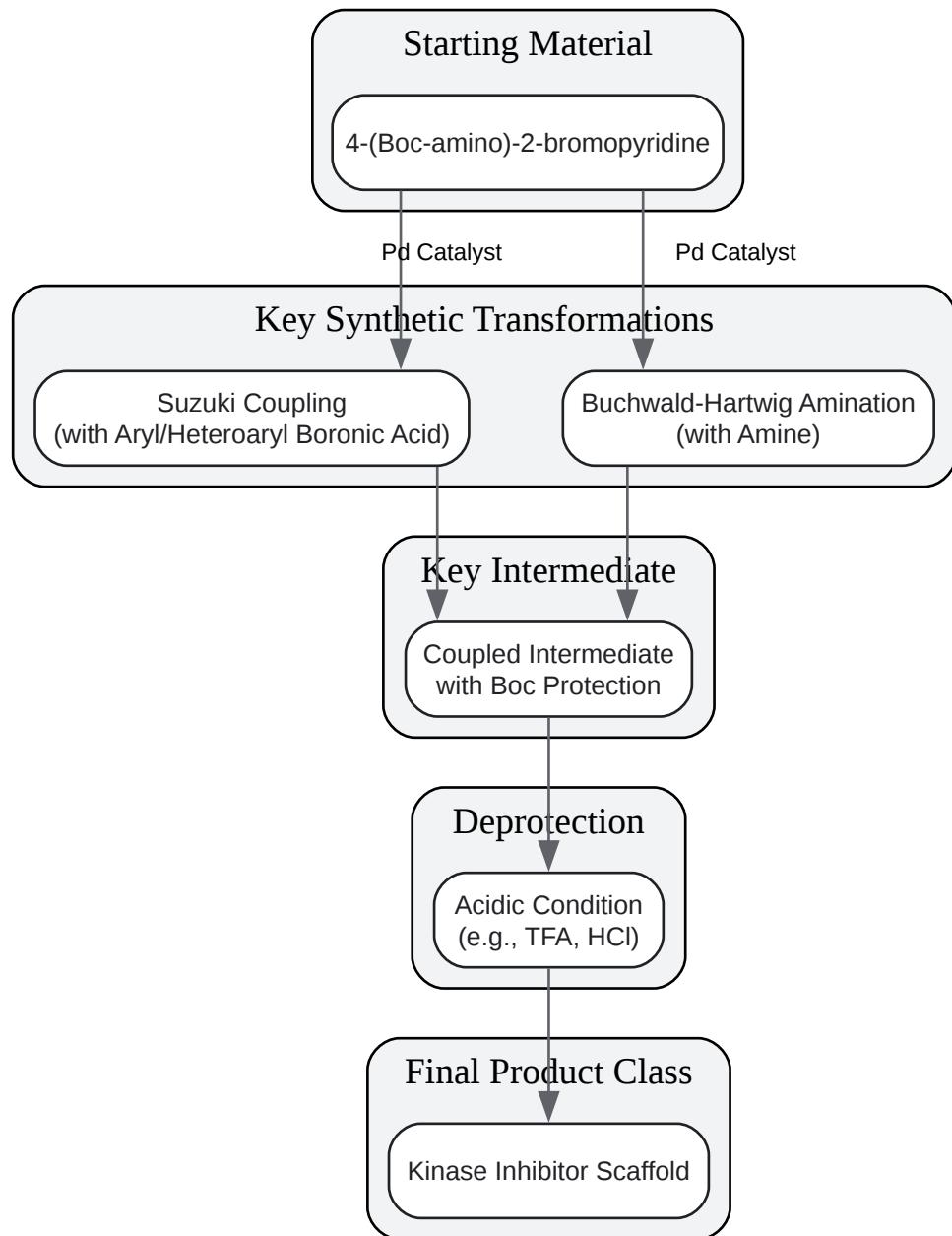
Synthesis of 4-(Boc-amino)-2-bromopyridine

A common and efficient method for the synthesis of **4-(Boc-amino)-2-bromopyridine** involves the protection of the amino group of 4-amino-2-bromopyridine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

- 4-amino-2-bromopyridine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (Et₃N)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)

- Deionized water
- Methanol (MeOH)


Procedure:

- To a reaction vessel, add 4-amino-2-bromopyridine (1.0 eq.), triethylamine (1.1 eq.), and dichloromethane.[2]
- Stir the mixture for 15-30 minutes at room temperature (20-30 °C).[2]
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.[2]
- Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (2.4 eq.) dropwise to the mixture.[2]
- Continue stirring the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[2]
- Upon completion of the reaction, wash the mixture with deionized water.[2]
- Separate the organic phase and concentrate it under reduced pressure to obtain the crude product as a yellow solid.[2]
- Purify the crude product by stirring it with methanol at room temperature for 30 minutes, followed by filtration to yield **4-(Boc-amino)-2-bromopyridine** as an off-white solid.[2]

Applications in Drug Discovery

The bifunctional nature of **4-(Boc-amino)-2-bromopyridine** makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[3][4][5] The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized. This sequential reactivity is instrumental in building the core structures of various kinase inhibitors and potential therapeutics for Alzheimer's disease.[6][7][8][9][10][11][12][13]

Below is a diagram illustrating the role of **4-(Boc-amino)-2-bromopyridine** as a key building block in the synthesis of kinase inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl (2-bromopyridin-4-yl)carbamate | 433711-95-6 [sigmaaldrich.com]
- 2. (2-BROMO-PYRIDIN-4-YL)CARBAMIC ACID TERT-BUTYL ESTER | 433711-95-6 [chemicalbook.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Pyrazole-Based Macroyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Applications of 4-(Boc-amino)-2-bromopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152971#physicochemical-properties-of-4-boc-amino-2-bromopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com